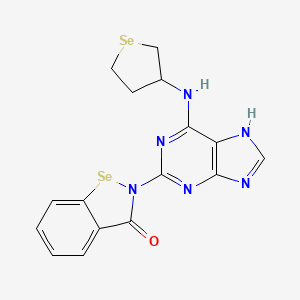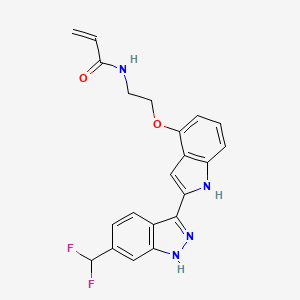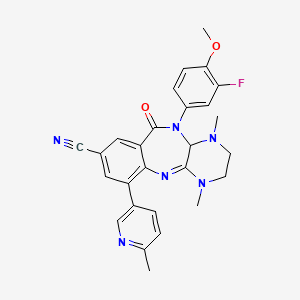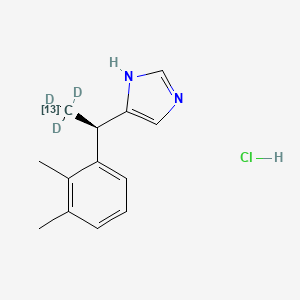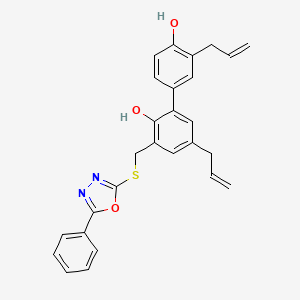
SARS-CoV-2-IN-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-22 is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-22 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and reduction reactions. These steps are carried out under specific conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and cost-effectiveness. This involves scaling up the reaction processes, employing continuous flow reactors, and utilizing advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent regulatory standards, ensuring the compound’s safety and efficacy for potential therapeutic use.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学研究应用
SARS-CoV-2-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its inhibitory effects. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic tools and antiviral therapies, contributing to the broader efforts to combat the COVID-19 pandemic.
作用机制
The mechanism of action of SARS-CoV-2-IN-22 involves its interaction with specific viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). By binding to the active sites of these proteins, this compound inhibits their enzymatic activities, thereby blocking viral replication and transcription. This inhibition prevents the virus from producing new viral particles, effectively reducing the viral load in the host and mitigating the severity of the infection.
相似化合物的比较
Similar Compounds
Several compounds are similar to SARS-CoV-2-IN-22 in terms of their structure and mechanism of action. These include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.
Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral RNA.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for a more potent and selective inhibition of viral proteins. Additionally, this compound has shown promising results in preclinical studies, demonstrating a higher efficacy and lower toxicity compared to other antiviral agents.
属性
分子式 |
C27H24N2O3S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
2-(4-hydroxy-3-prop-2-enylphenyl)-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C27H24N2O3S/c1-3-8-18-14-22(17-33-27-29-28-26(32-27)19-10-6-5-7-11-19)25(31)23(15-18)20-12-13-24(30)21(16-20)9-4-2/h3-7,10-16,30-31H,1-2,8-9,17H2 |
InChI 键 |
HXHMATGOZPTKHP-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)CC=C)O)CSC3=NN=C(O3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


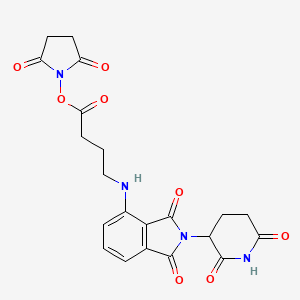
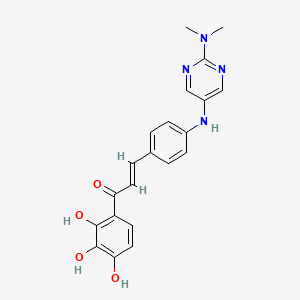
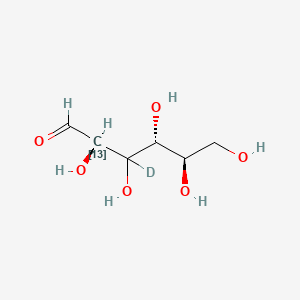
![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
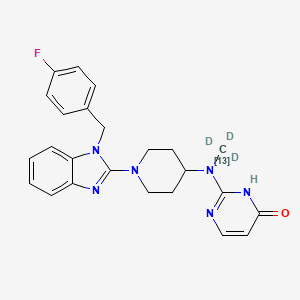
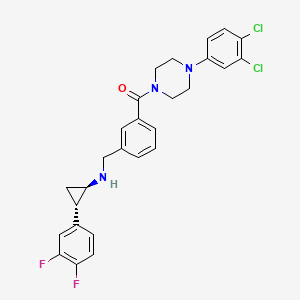

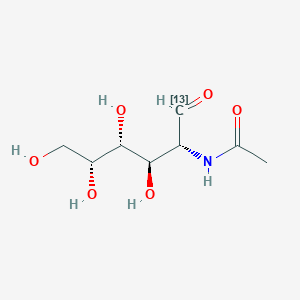
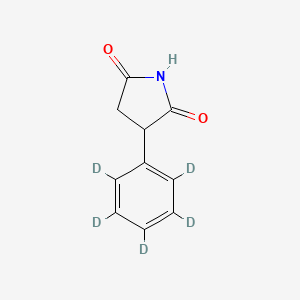
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
